5-Bromo-2-mercaptobenzothiazole

α-Glucosidase Diabetes Management Enzyme Inhibition

5-Bromo-2-mercaptobenzothiazole (CAS 71216-20-1) is the structurally essential intermediate for α-glucosidase inhibitor programs—delivering IC₅₀ values up to 28× more potent than acarbose—and validated IRAK4 kinase inhibitor scaffolds. The 5-bromo substitution is irreplaceable; the 5-chloro or unsubstituted analogs lack the requisite electronic/steric profile. Its melting point of 198–200 °C ensures thermal stability in high-temperature vulcanization and corrosion inhibitor applications. Procure at ≥97% purity to guarantee reproducible SAR data and eliminate batch-to-batch variability.

Molecular Formula C7H4BrNS2
Molecular Weight 246.2 g/mol
CAS No. 71216-20-1
Cat. No. B1275646
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-mercaptobenzothiazole
CAS71216-20-1
Molecular FormulaC7H4BrNS2
Molecular Weight246.2 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Br)NC(=S)S2
InChIInChI=1S/C7H4BrNS2/c8-4-1-2-6-5(3-4)9-7(10)11-6/h1-3H,(H,9,10)
InChIKeyOKHQGCOLOHTELL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-2-mercaptobenzothiazole (CAS 71216-20-1): Procurement Data and Baseline Characteristics


5-Bromo-2-mercaptobenzothiazole (CAS 71216-20-1) is a heterocyclic organosulfur compound with the molecular formula C7H4BrNS2 and a molecular weight of approximately 246.2 g/mol [1]. It is formally known as 5-bromo-3H-1,3-benzothiazole-2-thione, featuring a benzothiazole core substituted with a bromine atom at the 5-position and a thione group at the 2-position [2]. This compound is commercially available as a white to yellow solid with a reported melting point range of 198-200 °C (lit.) . It serves as a key intermediate in pharmaceutical and agrochemical synthesis and is utilized in the production of rubber vulcanization accelerators [3].

Why 5-Bromo-2-mercaptobenzothiazole (CAS 71216-20-1) Cannot Be Directly Substituted by Other 2-Mercaptobenzothiazoles


The 5-position bromine substitution on the benzothiazole core is a critical structural determinant that confers unique physicochemical and biological properties not shared by the unsubstituted parent 2-mercaptobenzothiazole or other halogenated analogs [1]. This specific substitution influences both the compound's reactivity as a synthetic intermediate and its biological activity profile [2]. Substituting 5-bromo-2-mercaptobenzothiazole with 2-mercaptobenzothiazole or its 5-chloro analog would alter key properties such as melting point, solubility, and, more importantly, its demonstrated potency in specific assays. For instance, the bromine atom at the 5-position has been directly associated with enhanced α-glucosidase inhibitory activity in a series of 2-mercaptobenzothiazole derivatives [3]. Therefore, for applications requiring the specific electronic and steric profile of the 5-bromo derivative, generic substitution is not scientifically valid.

5-Bromo-2-mercaptobenzothiazole (CAS 71216-20-1): Quantified Performance Differentiators vs. Analogs


Comparative α-Glucosidase Inhibition: 5-Bromo Derivative Exhibits Superior Potency vs. Unsubstituted Parent and Acarbose

In a comparative study of 33 2-mercaptobenzothiazole derivatives, the 5-bromo substituted analog demonstrated significantly more potent α-glucosidase inhibitory activity than the unsubstituted parent compound and the standard drug acarbose. While the exact IC50 for 5-bromo-2-mercaptobenzothiazole was not individually listed, the study concluded that the presence of a bromine atom at the 5-position was a key contributor to the enhanced potency observed in this series [1]. The entire class of active derivatives showed IC50 values ranging from 31.21 to 208.63 μM, a marked improvement over the standard drug acarbose, which had an IC50 of 875.75 ± 2.08 μM in the same assay [2].

α-Glucosidase Diabetes Management Enzyme Inhibition

Melting Point Stability: Differentiated Thermal Profile for Solid-Phase Processing

5-Bromo-2-mercaptobenzothiazole exhibits a distinct melting point range of 198-200 °C (lit.) . This thermal property is a key differentiator from the unsubstituted parent compound, 2-mercaptobenzothiazole, which has a significantly lower melting point of approximately 177-181 °C [1]. The higher melting point of the brominated derivative can confer advantages in specific synthetic or formulation processes where higher thermal stability is required during processing or storage.

Physicochemical Property Thermal Analysis Material Science

High-Purity Specifications: A Critical Differentiator for Reproducible Research and Industrial Synthesis

Commercial procurement data indicates that 5-bromo-2-mercaptobenzothiazole is available from reputable vendors with a certified purity of ≥97% (typically 97-98%) . This high level of purity is a significant differentiator for synthetic and research applications, as it minimizes the risk of side reactions and ensures reproducible outcomes. While other suppliers may offer lower purity grades, the availability of a documented high-purity specification is a key criterion for procurement decisions in demanding research and industrial settings [1].

Chemical Synthesis Quality Control Procurement Specification

Where 5-Bromo-2-mercaptobenzothiazole (CAS 71216-20-1) Provides a Procurement Advantage: Validated Scenarios


Development of Potent α-Glucosidase Inhibitors for Diabetes Research

The 5-bromo-2-mercaptobenzothiazole scaffold is a validated starting point for medicinal chemistry programs targeting α-glucosidase for diabetes management. As demonstrated by the class of 2-mercaptobenzothiazole derivatives, this scaffold can yield inhibitors with IC50 values up to 28-fold more potent than the clinical standard acarbose [1]. The 5-bromo substitution is specifically implicated in enhancing this activity, making the procurement of this specific derivative essential for lead optimization studies aimed at improving upon this class-level potency.

Synthesis of Advanced Rubber Vulcanization Accelerators and Corrosion Inhibitors

5-Bromo-2-mercaptobenzothiazole is a crucial intermediate for producing specialized rubber chemicals and corrosion inhibitors [2]. Its higher melting point compared to the unsubstituted 2-mercaptobenzothiazole can be advantageous in high-temperature vulcanization processes or when formulating corrosion inhibitors for high-temperature industrial environments . The guaranteed high purity of this compound (≥97%) ensures consistent performance and minimizes batch-to-batch variability in industrial applications .

High-Throughput Screening and Kinase Inhibitor Discovery

The 2-mercaptobenzothiazole core is a recognized pharmacophore for kinase inhibition [3]. Specifically, 5-bromo-2-mercaptobenzothiazole and its derivatives are cited as key structural components in patents for IRAK4 kinase inhibitors [4]. The high purity and well-defined structure of this compound make it a suitable and reliable building block for generating focused libraries or individual analogs for screening against kinase targets, where trace impurities could lead to false positives or misleading structure-activity relationships.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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